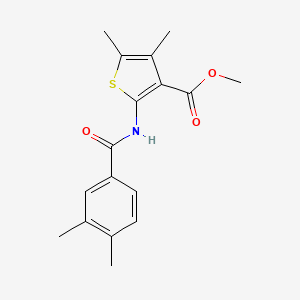

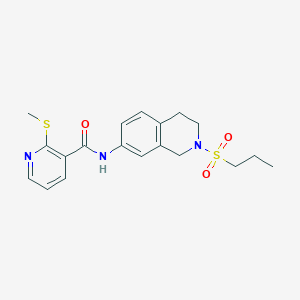

![molecular formula C17H16N4O4S2 B3011408 N1-(benzo[d]thiazol-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 920352-62-1](/img/structure/B3011408.png)

N1-(benzo[d]thiazol-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds with a benzo[d]thiazol-2-yl moiety are known to possess a wide range of properties and applications . They have been used in the treatment of various diseases including cancer, bacterial infections, convulsions, diabetes, and fungal infections .

Synthesis Analysis

The synthesis of benzothiazole derivatives has received much attention . They are often synthesized by coupling substituted 2-amino benzothiazoles with other compounds . For example, N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is typically analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

Benzothiazole derivatives are highly reactive molecules and are extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are typically analyzed using various techniques such as UV, IR, and mass spectral data .

科学的研究の応用

Antimicrobial Applications

N1-(benzo[d]thiazol-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide and its derivatives have shown significant antimicrobial properties. A study by El‐Wahab et al. (2014) revealed that coumarin–thiazole derivatives exhibit strong antimicrobial effects when incorporated into polymers, particularly in a polyurethane varnish formula, suggesting potential use in antimicrobial coatings (El‐Wahab et al., 2014).

Anticancer and Antiviral Activity

Research by Al-Soud et al. (2010) highlights the potential of benzothiazole derivatives in inhibiting cancer and HIV. They found that certain derivatives exhibited notable antiproliferative activity against human tumor-derived cell lines and were evaluated for anti-HIV activity, although no significant activity against HIV was observed (Al-Soud et al., 2010).

DNA Binding and Anticancer Properties

González-Álvarez et al. (2013) studied mixed-ligand copper(II)-sulfonamide complexes containing benzothiazole derivatives. They found these complexes exhibit strong DNA binding and cleaving abilities, leading to cell death primarily by apoptosis. This indicates their potential as anticancer agents (González-Álvarez et al., 2013).

Corrosion Inhibition

Research by Ammal et al. (2018) and Yadav et al. (2015) demonstrated the effectiveness of benzothiazole derivatives as corrosion inhibitors. They found these compounds provide protective layers against corrosion in specific environments, making them suitable for industrial applications (Ammal et al., 2018) (Yadav et al., 2015).

Fluorescence and Sensing Applications

Chen et al. (2017) synthesized a novel rhodamine B derivative of benzothiazole, which showed high sensitivity and selectivity toward Fe3+ ions. This suggests its potential as a fluorescent probe in various applications, including intracellular imaging (Chen et al., 2017).

作用機序

Target of Action

Benzothiazole derivatives have been reported to possess a wide range of properties and applications, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, and antifungal activities .

Mode of Action

Benzothiazole derivatives are known to be highly reactive molecules and are extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .

特性

IUPAC Name |

N'-(1,3-benzothiazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4S2/c18-27(24,25)12-7-5-11(6-8-12)9-10-19-15(22)16(23)21-17-20-13-3-1-2-4-14(13)26-17/h1-8H,9-10H2,(H,19,22)(H2,18,24,25)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAULCMRWCBOAFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(benzo[d]thiazol-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({2-[(Tert-butoxycarbonyl)amino]-2-carboxyethyl}sulfanyl)butanoic acid](/img/structure/B3011330.png)

![3-(chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B3011332.png)

![4-Fluorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide](/img/structure/B3011334.png)

![5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride](/img/structure/B3011337.png)

![[4-But-3-ynyl-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate](/img/structure/B3011343.png)

![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3011346.png)